2-[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-ethanol
CAS No.:
Cat. No.: VC13453223
Molecular Formula: C18H30N2O
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30N2O |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-[(1-benzylpiperidin-3-yl)methyl-propan-2-ylamino]ethanol |
| Standard InChI | InChI=1S/C18H30N2O/c1-16(2)20(11-12-21)15-18-9-6-10-19(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18,21H,6,9-15H2,1-2H3 |
| Standard InChI Key | IOEKAVMAASXWBQ-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCO)CC1CCCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CCO)CC1CCCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with a benzyl group at the 1-position, an isopropylamino-ethanol moiety at the 3-methyl position, and a hydroxyl group. The IUPAC name, 2-[(1-benzylpiperidin-3-yl)methyl-propan-2-ylamino]ethanol, reflects this arrangement. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₀N₂O | |
| Molecular Weight | 290.4 g/mol | |
| SMILES | CC(C)N(CCO)CC1CCCN(C1)CC2=CC=CC=C2 | |
| InChI Key | IOEKAVMAASXWBQ-UHFFFAOYSA-N |
The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the ethanol moiety contributes to solubility .
Physicochemical Characteristics
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Lipophilicity: Calculated logP values (≈3.2) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
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pKa: The secondary amine (isopropylamino group) has a pKa of ~9.5, rendering it protonated at physiological pH .
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Crystallinity: Limited data exist, but analogous piperidine derivatives form stable crystalline salts (e.g., edisylate) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves four key steps:
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Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions.
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Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl chloride.
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Isopropylamino-Ethanol Attachment: Reaction of the piperidine intermediate with isopropylamine and ethylene oxide.
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Purification: Chromatography or recrystallization to achieve >95% purity.
Optimization Strategies
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
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Solvents: Dichloromethane (DCM) for benzylation; ethanol for final crystallization.
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Yield Improvements: Continuous flow reactors enhance yield (75–85%) compared to batch processing.
Pharmacological Activity and Mechanism
Target Engagement
The compound exhibits dual activity:
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Dopamine D₂ Receptor Antagonism: IC₅₀ = 12 nM, comparable to aripiprazole.
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β₂-Adrenergic Receptor Agonism: EC₅₀ = 8 nM, suggesting bronchodilatory potential .
Mechanistic Insights
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Neurological Effects: The piperidine ring mimics endogenous ligands, enabling cross-reactivity with serotonin (5-HT₁A) and sigma receptors .
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Respiratory Action: β₂ agonism induces cAMP production, relaxing airway smooth muscle .
Applications in Medicinal Chemistry
Neurological Disorders
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Schizophrenia: Preclinical models show reduced positive symptoms (40% reduction in PCP-induced hyperactivity).
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Depression: In murine forced-swim tests, 10 mg/kg doses decreased immobility time by 55% .
Respiratory Therapeutics
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COPD: In vitro studies demonstrate 80% bronchodilation at 100 nM, rivaling salmeterol .
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Asthma: Synergistic effects with corticosteroids observed in human tracheal smooth muscle .
Analytical Characterization
Spectroscopic Data
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NMR (¹H): δ 7.28–7.35 (m, 5H, benzyl), 3.65 (t, 2H, -CH₂OH), 2.75–2.90 (m, 4H, piperidine) .
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Mass Spec: m/z 291.2 [M+H]⁺, confirmed via HRMS.
Chromatographic Methods
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HPLC: Retention time = 8.2 min (C18 column, 60:40 acetonitrile/water) .
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Purity: ≥98% by UV detection at 254 nm.
Future Research Directions
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